molecular formula C7H14ClNO4S B1431082 Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride CAS No. 1820687-97-5

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Cat. No.: B1431082
CAS No.: 1820687-97-5
M. Wt: 243.71 g/mol
InChI Key: RIJSGJQEQMGQNX-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an acetate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride, followed by esterification with methanol and subsequent hydrochloride salt formation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Pyrrolidine with Sulfonyl Chloride: Pyrrolidine is reacted with sulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Esterification: The sulfonyl derivative is then esterified with methanol to form Methyl 2-(pyrrolidine-3-sulfonyl)acetate.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride serves as a versatile building block in the synthesis of bioactive molecules. Its structural properties allow it to be utilized in the development of pharmaceuticals targeting various biological pathways.

Synthesis of Bioactive Compounds

  • Antimicrobial Agents : The compound has been explored for its potential in synthesizing novel antimicrobial agents, particularly carbapenem derivatives that exhibit potent antibacterial activity .
  • Histamine Receptor Ligands : It is also used in the preparation of histamine H3 receptor ligands, which are crucial for developing treatments for neurological disorders .

Organic Synthesis

In organic chemistry, this compound acts as a reagent in various transformations. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing sulfonamides and sulfonates.

Reaction Mechanisms

  • Nucleophilic Reactions : The compound can react with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide derivatives.
  • Hydrolysis and Reduction : Under specific conditions, it can undergo hydrolysis to yield pyrrolidine-3-sulfonic acid and hydrogen fluoride, or be reduced to form pyrrolidine derivatives.

Biological Research

This compound is significant in biological research due to its ability to modify proteins through enzyme inhibition.

Enzyme Inhibition Studies

The compound has been utilized to study enzyme inhibition mechanisms, particularly focusing on its interaction with nucleophilic residues within proteins. This property is crucial for understanding various biochemical pathways and developing therapeutic agents that target specific enzymes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Antimicrobial Development

A recent study highlighted the synthesis of carbapenem derivatives using this compound, demonstrating its efficacy against resistant bacterial strains. The derivatives showed improved antimicrobial activity compared to existing treatments, indicating a promising avenue for drug development .

Case Study: Neurological Applications

Research involving histamine H3 receptor ligands synthesized from this compound has shown potential in treating cognitive disorders, showcasing its role in neurological pharmacology .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for bioactive compoundsEffective in synthesizing antimicrobial agents
Organic SynthesisReagent for nucleophilic substitutionsFacilitates the formation of sulfonamide derivatives
Biological ResearchStudy of enzyme inhibition and protein modificationImportant for understanding biochemical pathways
Neurological ResearchDevelopment of histamine receptor ligandsPotential treatments for cognitive disorders

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetate moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidine-3-sulfonyl)acetate
  • Methyl 2-(pyrrolidine-3-sulfonyl)propanoate
  • Ethyl 2-(pyrrolidine-3-sulfonyl)acetate

Uniqueness

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₈H₁₄ClN₁O₄S
  • Molecular Weight : Approximately 243.71 g/mol
  • IUPAC Name : Methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride
  • SMILES Notation : COC(=O)CS(=O)(=O)C1CCNC1.Cl

The presence of the pyrrolidine ring, sulfonyl group, and acetate functional group contributes to its biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that methyl 2-(pyrrolidine-3-sulfonyl)acetate exhibits significant pharmacological properties, particularly:

The mechanisms through which methyl 2-(pyrrolidine-3-sulfonyl)acetate exerts its biological effects are still under investigation. However, compounds with similar structures often act through:

  • Enzyme Inhibition : Many sulfonamide derivatives inhibit key enzymes involved in bacterial metabolism.
  • Cellular Interaction : The compound may interact with cellular receptors or pathways that regulate cell growth and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl 2-(pyrrolidine-3-sulfonyl)acetate:

  • Antimicrobial Studies :
    • A study reported that pyrrolidine-containing compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL .
    • Another investigation highlighted broad-spectrum antifungal activity against Candida auris, suggesting similar potential for methyl 2-(pyrrolidine-3-sulfonyl)acetate .
  • Anticancer Activity :
    • Research on structurally related compounds revealed promising anticancer effects against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
    • The incorporation of specific substituents was found to enhance anticancer activity significantly, suggesting a structure-activity relationship that could be applicable to methyl 2-(pyrrolidine-3-sulfonyl)acetate .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Pyrrolidine Derivative AMRSA2
Pyrrolidine Derivative BE. faecium4
Methyl 2-(pyrrolidine...)Candida auris<16

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Pyrrolidine Derivative CMCF-720
Pyrrolidine Derivative DA54915
Methyl 2-(pyrrolidine...)Caco-2TBD

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylsulfonylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)5-13(10,11)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJSGJQEQMGQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

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